ethyl 9-methyl-1-oxo-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylate
Description
Ethyl 9-methyl-1-oxo-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylate is a tricyclic heterocyclic compound characterized by a fused pyrido[3,2,1-ij]quinoline core. Key structural features include:
- A 6,7-dihydro-1H,5H pyrido ring system annelated with a quinoline moiety.
- A methyl group at position 9 and an ethyl ester at position 2.
- A ketone group at position 1.
This compound is part of a broader class of 4-hydroxy-2-quinolone derivatives, which are studied for diverse pharmacological activities, including antitubercular, diuretic, and antibacterial properties .
Properties
IUPAC Name |
ethyl 7-methyl-4-oxo-1-azatricyclo[7.3.1.05,13]trideca-2,5,7,9(13)-tetraene-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c1-3-20-16(19)13-9-17-6-4-5-11-7-10(2)8-12(14(11)17)15(13)18/h7-9H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLEREMUNROZEOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN2CCCC3=C2C(=CC(=C3)C)C1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 9-methyl-1-oxo-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylate, a compound with the CAS number 667413-06-1, is part of the pyridoquinoline family. Its unique structure and functional groups suggest significant potential for biological activity, particularly in neuroprotection and other therapeutic applications. This article reviews the biological activity of this compound based on diverse research findings and case studies.
Chemical Formula
- Molecular Formula : C₁₆H₁₇NO₃
- Molecular Weight : 271.31 g/mol
- MDL Number : MFCD04054579
Structural Characteristics
The compound features a bicyclic structure that includes a pyridine ring fused to a quinoline system. The presence of an ester and a carbonyl group contributes to its chemical reactivity and biological properties.
| Property | Value |
|---|---|
| CAS Number | 667413-06-1 |
| Boiling Point | Not available |
| Hazard Classification | Irritant |
Neuroprotective Effects
Research indicates that this compound exhibits neuroprotective properties, making it relevant for conditions such as Alzheimer's disease, Parkinson's disease, and ischemic stroke.
In Vitro Studies :
- Cell Lines Used : Primary neurons or SH-SY5Y cell lines.
- Methodology :
- Induction of oxidative stress using hydrogen peroxide (H₂O₂).
- Assessment of neuronal survival through cell viability assays.
- Findings :
- The compound significantly protects neurons from oxidative damage.
- It maintains mitochondrial integrity and function.
The biological activity of the compound can be attributed to several mechanisms:
- Antioxidant Activity : Reduces oxidative stress by scavenging free radicals.
- Mitochondrial Protection : Preserves mitochondrial function, which is crucial in neuroprotection.
Comparative Analysis with Related Compounds
The following table summarizes the structural diversity within the pyridoquinoline class and highlights differences in biological activity:
| Compound Name | Unique Features |
|---|---|
| Ethyl 7-hydroxy-5-oxo-2,3-dihydro-pyrido[3,2,1-ij]quinoline | Hydroxy group enhances solubility and biological activity |
| Ethyl 9-fluoro-5-methyl-1-oxo-6,7-dihydro-pyrido[3,2,1-ij]quinoline | Fluorine substitution may increase lipophilicity |
| 9-Methyl-1-oxo-6,7-dihydro-pyrido[3,2,1 - ij]quinoline | Lacks ethyl carboxylate group; different solubility |
Study 1: Neuroprotection in Oxidative Stress Models
A study evaluated the protective effects of ethyl 9-methyl-1-oxo on neuronal cultures subjected to oxidative stress. Results demonstrated improved cell viability and reduced markers of oxidative damage compared to untreated controls.
Study 2: Mitochondrial Function Preservation
Another investigation focused on mitochondrial integrity following treatment with the compound. It was found that treated cells exhibited enhanced mitochondrial membrane potential and ATP production compared to controls.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
Core Heterocyclic Modifications
The pyrido[3,2,1-ij]quinoline scaffold differs from related tricyclic systems in ring size and substitution patterns. Key analogs include:
Structural Insights :
Pharmacological Activity Comparison
Antitubercular Activity
- The target compound’s ethyl ester derivative showed moderate activity against Mycobacterium tuberculosis (MIC = 12.5–25 µg/mL), while 1-hydroxy-3-oxo-pyrroloquinoline carboxamides exhibited lower activity (MIC = 50–100 µg/mL) .
- Mechanism : The pyrido ring’s electron-rich system may enhance interactions with mycobacterial enzymes involved in cell wall synthesis .
Diuretic Activity
- Pyrido derivatives (e.g., N-aryl-7-hydroxy-5-oxo-carboxamides) demonstrated diuretic activity at 1–5 mg/kg doses, but pyrrolo analogs were 2–3 times more potent due to improved solubility and renal tubule binding .
Antibacterial Activity
- Nadifloxacin (a carboxylic acid derivative) showed potent activity against Staphylococcus aureus (MIC₉₀ = 0.5 µg/mL) due to fluorine-enhanced DNA gyrase inhibition .
- Flumequine (veterinary antibiotic) targets Gram-negative bacteria, with the carboxylic acid group critical for binding to DNA gyrase . The target compound’s ethyl ester may act as a prodrug, requiring hydrolysis to the active acid form .
Physicochemical and Pharmacokinetic Properties
Q & A
Basic: What are the recommended synthetic routes for ethyl 9-methyl-1-oxo-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylate?
Methodological Answer:
The compound can be synthesized via multi-step heterocyclic annulation, often involving cyclization of substituted quinoline precursors. A common approach involves:
- Step 1 : Condensation of ethyl 3-oxo-3-(pyridinyl)propanoate derivatives with methylamine under acidic conditions to form the pyridoquinoline core.
- Step 2 : Selective oxidation at the 1-position using mild oxidizing agents like KMnO₄ in acetone to introduce the oxo group.
- Step 3 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Catalysts such as p-toluenesulfonic acid (PTSA) or Lewis acids (e.g., ZnCl₂) may accelerate cyclization. Adjusting solvent polarity (e.g., DMF vs. THF) can improve yield .
Basic: How can spectroscopic techniques validate the structure of this compound?
Methodological Answer:
- NMR :
- ¹H NMR : Characteristic signals include a triplet for the ethyl ester (δ ~1.3 ppm for CH₃, δ ~4.3 ppm for CH₂), a singlet for the methyl group at position 9 (δ ~2.5 ppm), and aromatic protons in the pyridoquinoline core (δ 6.8–8.1 ppm).
- ¹³C NMR : Confirms the ester carbonyl (δ ~165 ppm) and the quinoline oxo group (δ ~175 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) should match the molecular formula (C₁₆H₁₇NO₃) with a molecular ion peak at m/z 271.12 .
Basic: What safety precautions are required when handling this compound?
Methodological Answer:
- Hazard Mitigation : Classified as acutely toxic (Category 4 for oral, dermal, and inhalation exposure). Use fume hoods, nitrile gloves, and protective eyewear.
- Storage : Store in airtight containers at –20°C to prevent degradation.
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Advanced: How do structural modifications (e.g., substituent variation) impact biological activity?
Methodological Answer:
- Substituent Effects : Fluorination at positions 8 and 9 (as in related compounds) enhances antibacterial activity by improving membrane permeability .
- Ester vs. Carboxylic Acid : The ethyl ester improves bioavailability compared to free carboxylic acids, as shown in analogs like nadifloxacin .
- Method : Use in vitro assays (e.g., MIC against S. aureus) to compare activity. Replace the ethyl group with bulkier esters (e.g., tert-butyl) to study steric effects .
Advanced: What in vitro models are suitable for evaluating its biological activity?
Methodological Answer:
- Antimicrobial Testing : Broth microdilution assays (CLSI guidelines) against Gram-positive bacteria (e.g., Staphylococcus epidermidis) and Gram-negative strains.
- Cytotoxicity : MTT assays on human keratinocytes (HaCaT cells) to assess therapeutic index.
- Data Interpretation : Compare results to structurally similar quinolones (e.g., 8,9-difluoro analogs) to identify activity trends .
Advanced: How can computational modeling predict binding interactions?
Methodological Answer:
- Docking Studies : Use AutoDock Vina to model interactions with bacterial DNA gyrase (PDB ID: 1KZN). The oxo group at position 1 forms hydrogen bonds with Ser84, while the ethyl ester enhances hydrophobic contacts .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the ligand-enzyme complex. Analyze RMSD and binding free energy (MM-PBSA) .
Advanced: How to resolve contradictions in purity analysis between HPLC and NMR?
Methodological Answer:
- HPLC Method : Use a C18 column (5 µm, 250 × 4.6 mm) with a gradient of acetonitrile/0.1% formic acid. Monitor at 254 nm.
- NMR Purity Check : Integrate residual solvent peaks (e.g., DMSO-d₆ at δ 2.5 ppm) to quantify impurities.
- Root Cause : Discrepancies may arise from non-UV-active impurities (e.g., inorganic salts). Cross-validate with LC-MS .
Advanced: What strategies optimize enantiomeric purity during synthesis?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
